

Spectroscopic Profile of 2,2-Dimethyl-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-1-hexanol

Cat. No.: B1605905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-1-hexanol** (CAS No: 2370-13-0), a saturated fatty alcohol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2,2-Dimethyl-1-hexanol** in a structured format to facilitate analysis and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of **2,2-Dimethyl-1-hexanol** is characterized by distinct signals corresponding to the different proton groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.3	s	2H	-CH ₂ OH
~1.5	m	1H	-OH
~1.2-1.4	m	6H	-CH ₂ -CH ₂ -CH ₂ -
~0.9	s	6H	-C(CH ₃) ₂ -
~0.85	t	3H	-CH ₂ -CH ₃

Note: Predicted data based on typical chemical shifts for similar structures. Precise chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~70.5	-CH ₂ OH
~35.5	-C(CH ₃) ₂ -
~38.0	-C(CH ₃) ₂ -CH ₂ -
~26.0	-CH ₂ -CH ₂ -CH ₂ -
~23.5	-CH ₂ -CH ₂ -CH ₃
~23.0	-C(CH ₃) ₂ -
~14.0	-CH ₃

Note: Predicted data based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,2-Dimethyl-1-hexanol** shows characteristic absorptions for the hydroxyl and

alkyl groups.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H Stretch
~2955	Strong	C-H Stretch (sp ³)
~2870	Strong	C-H Stretch (sp ³)
~1465	Medium	C-H Bend
~1040	Strong	C-O Stretch

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2,2-Dimethyl-1-hexanol** shows a molecular ion peak and several characteristic fragment ions.[2]

m/z	Relative Abundance (%)	Assignment
130	<5	[M] ⁺ (Molecular Ion)
99	~20	[M - CH ₂ OH] ⁺
71	~40	[M - C ₄ H ₉] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
43	~80	[C ₃ H ₇] ⁺
41	~60	[C ₃ H ₅] ⁺
29	~50	[C ₂ H ₅] ⁺

Experimental Protocols

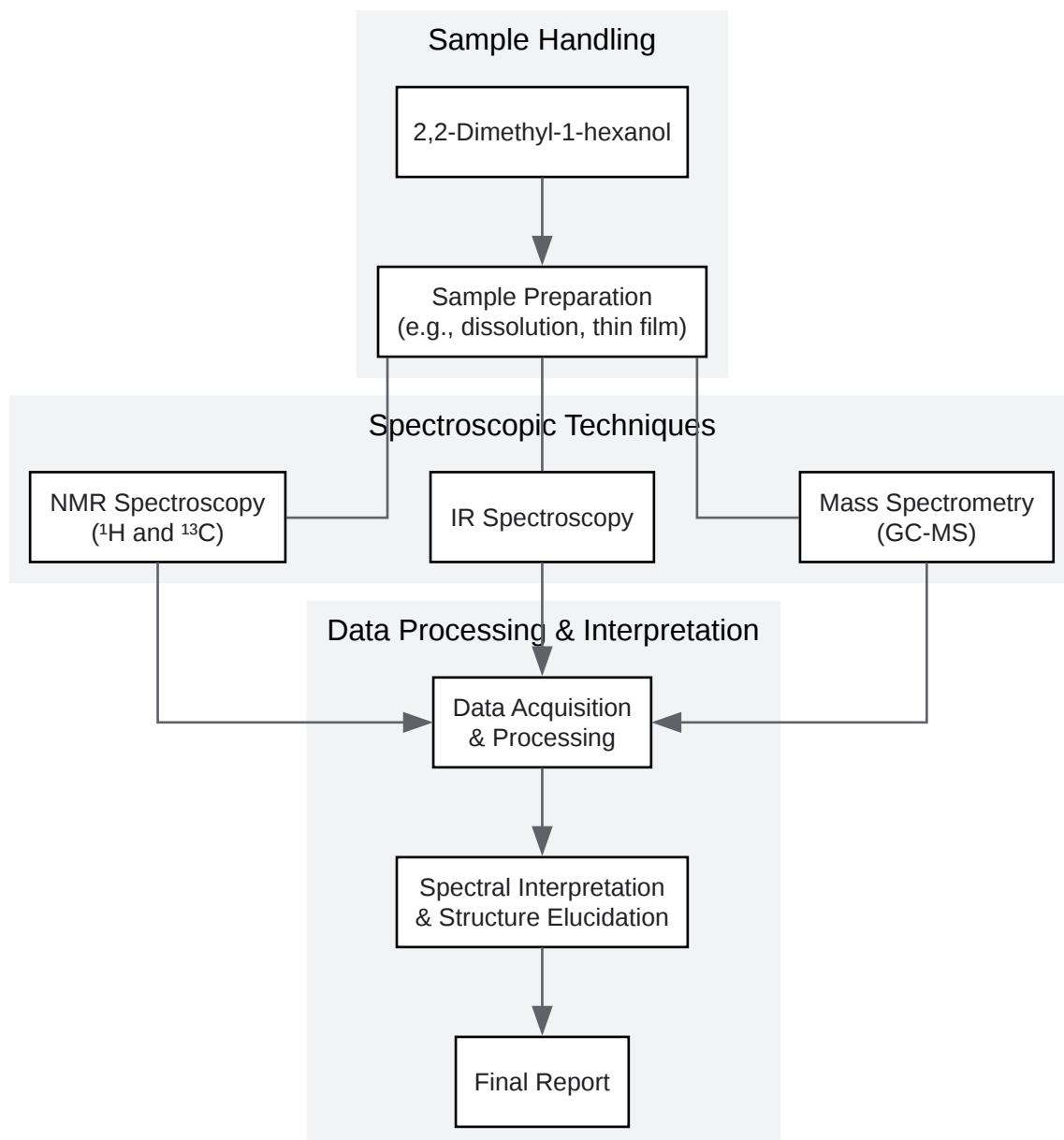
The following sections outline the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

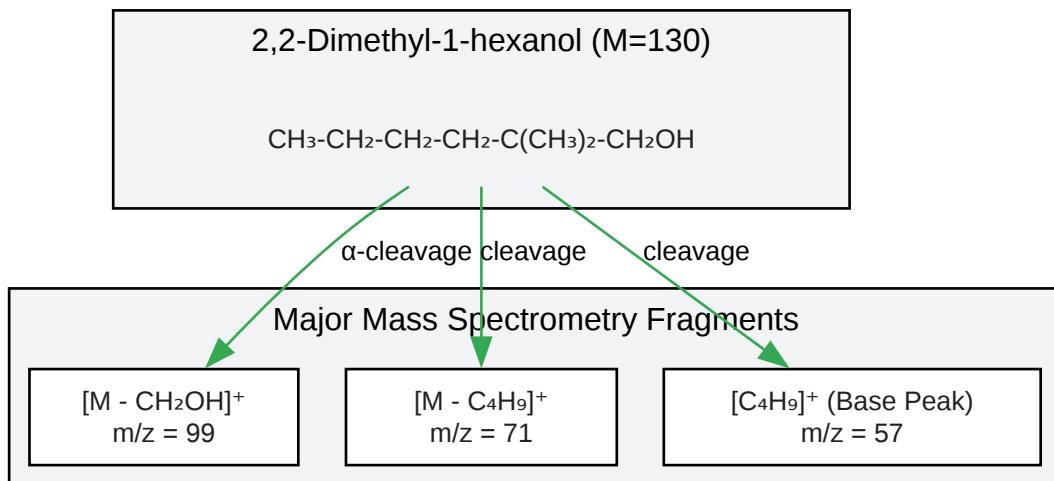
- Sample Preparation: A solution of **2,2-Dimethyl-1-hexanol** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ^1H NMR Acquisition: A standard one-pulse sequence is utilized to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain the ^{13}C NMR spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2,2-Dimethyl-1-hexanol** is a liquid at room temperature, the IR spectrum is typically recorded using a neat (undiluted) sample. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.


Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the compound from any potential impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as electron ionization (EI). This leads to the formation of a positively charged molecular ion and various fragment ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.


Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)**Figure 1.** A generalized workflow for the spectroscopic analysis of an organic compound.

Structure of 2,2-Dimethyl-1-hexanol and Key Mass Spec Fragments

[Click to download full resolution via product page](#)

Figure 2. The molecular structure of **2,2-Dimethyl-1-hexanol** and its primary fragmentation pathways in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hexanol, 2,2-dimethyl- [webbook.nist.gov]
- 2. 1-Hexanol, 2,2-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-1-hexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605905#spectroscopic-data-of-2-2-dimethyl-1-hexanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com